molecular formula C20H20N2O4S2 B2557629 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 394227-25-9

1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No.: B2557629
CAS No.: 394227-25-9
M. Wt: 416.51
InChI Key: NHTUISURHRAGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a synthetic compound featuring a benzothiazole core linked via an ethyl ester to a 4-(pyrrolidin-1-ylsulfonyl)benzoate moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antitumor, and central nervous system (CNS) modulation . The pyrrolidine sulfonyl substituent on the benzoate may enhance solubility and target engagement through hydrogen bonding or ionic interactions, while the ethyl ester group could influence pharmacokinetics by acting as a prodrug moiety.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethyl 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14(19-21-17-6-2-3-7-18(17)27-19)26-20(23)15-8-10-16(11-9-15)28(24,25)22-12-4-5-13-22/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTUISURHRAGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multiple steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the sulfonyl group.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Benzothiazole Core : Present in all compounds, this heterocycle is critical for bioactivity. In antimicrobial derivatives (e.g., 3b), chloro or methyl substituents enhance activity , while in CNS-targeting analogs (e.g., Compound 13), piperazine linkers enable receptor binding .

However, substituents like pyrrolidine sulfonyl (target) versus thioether (I-6373) may alter solubility and target specificity .

Sulfonyl vs. Other Substituents : The pyrrolidine sulfonyl group in the target compound contrasts with nitro () or aryl substituents (). Sulfonyl groups typically improve metabolic stability and membrane permeability compared to nitro groups, which may require reductive activation .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The pyrrolidine sulfonyl group likely enhances aqueous solubility compared to aryl-thione (3b) or nitro-substituted () analogs.
  • Bioavailability : Sulfonyl groups reduce passive diffusion but improve target binding via polar interactions, whereas thioethers (I-6373) may increase lipophilicity and CNS penetration .

Biological Activity

1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzo[d]thiazole moiety linked to an ethyl group and a pyrrolidinylsulfonyl group attached to a benzoate. The presence of these functional groups suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

ComponentDescription
Benzo[d]thiazoleHeterocyclic aromatic compound
Ethyl groupAliphatic side chain
Pyrrolidin-1-ylsulfonylSulfonamide derivative
BenzoateEster functional group

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific interactions of the benzo[d]thiazole moiety with cellular targets are crucial for its anticancer effects.

Anti-inflammatory Effects

Compounds containing thiazole rings have been documented for their anti-inflammatory properties. The sulfonamide group may enhance this activity by modulating inflammatory pathways. Studies have indicated that such compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Properties

In a recent investigation, a series of thiazole-based compounds were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 20 µM, highlighting their potential as anticancer agents. The study emphasized the importance of the benzo[d]thiazole structure in enhancing cytotoxicity.

The biological activity of this compound is likely mediated through several mechanisms:

  • DNA Interaction : The planar structure allows for intercalation between DNA bases, potentially disrupting replication.
  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial growth or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.